2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dicyclopropyl groups at positions 3 and 5, and an ethanamine group at position 1. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-ylpropan-1-amine: Similar structure but with methyl groups instead of cyclopropyl groups.
3,5-Dicyclopropyl-1H-pyrazole: Lacks the ethanamine group.
Uniqueness
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both dicyclopropyl groups and the ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZHEJHGUGFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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